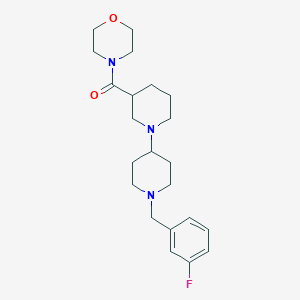
N-benzyl-8-methoxyquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-8-methoxyquinoline-5-sulfonamide, also known as BMS-986094, is a small molecule inhibitor of RNA polymerase that has been studied for its potential use in treating viral infections. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential for use in humans.
Mecanismo De Acción
N-benzyl-8-methoxyquinoline-5-sulfonamide works by inhibiting the activity of RNA polymerase, an enzyme that is essential for viral replication. By blocking RNA polymerase, this compound prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-8-methoxyquinoline-5-sulfonamide is its potent antiviral activity against HCV and DENV, which makes it a promising candidate for the development of new antiviral drugs. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-8-methoxyquinoline-5-sulfonamide, including:
1. Further preclinical studies to better understand the safety and efficacy of this compound in animal models.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of new formulations of this compound that are easier to produce and administer.
4. Exploration of the potential use of this compound in treating other viral infections, such as Zika virus and Ebola virus.
5. Investigation of the mechanism of action of this compound and its potential for use in combination therapies with other antiviral drugs.
In conclusion, this compound is a promising compound with potent antiviral activity against HCV and DENV. While further research is needed to fully understand its potential for use in humans, this compound represents a promising avenue for the development of new antiviral drugs.
Métodos De Síntesis
The synthesis of N-benzyl-8-methoxyquinoline-5-sulfonamide involves several steps, including the reaction of 8-methoxyquinoline-5-sulfonyl chloride with benzylamine to form the benzyl-protected intermediate. This intermediate is then reacted with sodium methoxide to remove the benzyl group and form the final product.
Aplicaciones Científicas De Investigación
N-benzyl-8-methoxyquinoline-5-sulfonamide has been studied for its potential use in treating viral infections, including hepatitis C virus (HCV) and dengue virus (DENV). In preclinical studies, this compound has shown potent antiviral activity against both HCV and DENV, and has been shown to be effective in reducing viral load in animal models.
Propiedades
IUPAC Name |
N-benzyl-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-15-9-10-16(14-8-5-11-18-17(14)15)23(20,21)19-12-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPWEEIDGQQZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NCC3=CC=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)

![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)
![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)